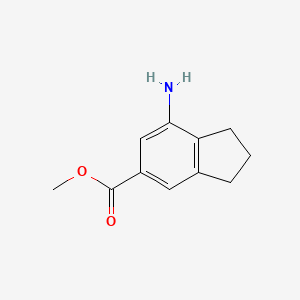

methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate

Description

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic aromatic compound featuring a fused indene core substituted with an amino group at position 7 and a methyl ester at position 3. Its structure combines a partially saturated indene ring (2,3-dihydro-1H-indene) with functional groups that enhance its utility in medicinal chemistry and materials science. The compound is often synthesized via coupling reactions involving methyl (R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate, as described in and , where carbodiimide-based reagents (e.g., EDCI) and bases (e.g., NMM) facilitate amide bond formation .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-9(7)10(12)6-8/h5-6H,2-4,12H2,1H3 |

InChI Key |

SSUOSHQTTPAXJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2)C(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, resulting in high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

Mechanism of Action

The mechanism of action of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate differ in substituent type, position, and stereochemistry, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings

Electronic Properties: Electron-withdrawing groups (e.g., cyano, dicyanomethylene) significantly reduce bandgaps in indene derivatives, as seen in TPD5 (E_g = 1.71 eV), making them efficient acceptors in organic photovoltaics .

Stereochemical Impact: Chiral analogs like (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate are critical for selective enzyme inhibition (e.g., DDR1), where stereochemistry dictates binding affinity .

Pharmacological Relevance: Derivatives with phenyl/cyano substitutions (e.g., ethyl 6-amino-7-cyano-4-phenyl-2,3-dihydro-1H-indene-5-carboxylate) may exhibit psychoactive properties, highlighting structural parallels to cathinone derivatives .

Synthetic Flexibility :

- The tert-butyl ester in tert-butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate allows facile deprotection to generate reactive intermediates , whereas methyl esters are stable under basic conditions .

Biological Activity

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of indene derivatives, characterized by a unique structure that includes an amino group at the 7th position. This structural feature allows for specific interactions with biological macromolecules, enhancing its potential therapeutic applications. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their activity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : It has been suggested that this compound can bind to receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.02 |

| This compound | NCI-H460 | 0.20 |

| This compound | SF-268 | 0.01 |

Case Studies

Several studies have explored the biological effects of this compound:

- Cytotoxicity Assessment : In a study assessing the cytotoxicity of various indene derivatives, this compound was found to have an IC50 value of 0.02 µM against the MCF-7 cell line, indicating potent anticancer activity .

- Mechanistic Studies : Further investigations revealed that this compound could inhibit key signaling pathways in cancer cells, including those involved in epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis. The compound demonstrated a dose-dependent inhibition of N-cadherin expression in various cancer models .

Comparative Analysis with Similar Compounds

This compound can be compared with other indene derivatives to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | Lacks the amino group | Lower anticancer activity |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Contains an oxo group | Different mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.